molecular formula C22H29Cl2N3O B1662639 A 331440 dihydrochloride CAS No. 1049740-32-0

A 331440 dihydrochloride

Cat. No. B1662639
CAS RN: 1049740-32-0
M. Wt: 422.4 g/mol
InChI Key: XFPYVTSGYYMTFS-GHVWMZMZSA-N
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Description

A 331440 dihydrochloride is a non-imidazole histamine H3 receptor antagonist . It has a high affinity for the histamine H3 receptor, with IC50 values of 22.7 nM for the human cortex histamine H3 . It is important in homeostasis and physiology .


Molecular Structure Analysis

The molecular weight of this compound is 422.39 . Its chemical formula is C22H27N3O·2HCl . The SMILES string representation is CN([C@H]1CN(CCCOC2=CC=C(C3=CC=C(C#N)C=C3)C=C2)CC1)C.[H]Cl.[H]Cl .


Physical And Chemical Properties Analysis

This compound is a white solid . It is desiccated at room temperature . It has a solubility of <42.24mg/ml in H2O and <8.45mg/ml in DMSO .

Scientific Research Applications

1. Antiobesity Potential

A-331440 dihydrochloride, identified as [4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile], has been investigated for its potential as an antiobesity agent. Studies have focused on its role as a potent and selective antagonist of histamine H3 receptors. Notably, this compound demonstrated promising results in reducing body weight and fat in mice models on a high-fat diet, indicating its potential in addressing obesity-related issues (Hancock et al., 2004).

2. Exploration of Analogues for Improved Safety

Research has also been conducted to develop safer analogues of A-331440, retaining its potency and selectivity for H3 receptors but without genotoxicity. This led to the discovery of compounds like A-417022 and A-423579, which showed no genotoxic effects in micronucleus assays while maintaining high potency as H3 receptor antagonists. These analogues represent safer alternatives for further evaluation in antiobesity applications (Hancock et al., 2004).

3. Implications in Pharmacokinetics and Drug Interactions

In addition to its direct effects, A-331440 has been studied in the context of pharmacokinetic interactions with other drugs. For instance, the role of histamine H3 receptor antagonists like A-331440 in modulating the locomotor effects of cocaine has been examined, shedding light on the complex interactions between different drug mechanisms (Christian Brabant et al., 2009).

Mechanism of Action

Target of Action

A 331440 dihydrochloride is a high affinity histamine H3 receptor antagonist . It binds potently and selectively to both human and rat histamine H3 receptors . The histamine H3 receptor is a presynaptic autoreceptor within the class of G protein-coupled receptors, which inhibits the release of histamine and other neurotransmitters .

Mode of Action

As an antagonist, this compound binds to the histamine H3 receptors and blocks their activity . This prevents the normal function of these receptors, which is to inhibit the release of histamine and other neurotransmitters . As a result, the release of these neurotransmitters is enhanced .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histaminergic signaling pathway. By blocking the histamine H3 receptors, this compound disrupts the normal inhibitory role of these receptors, leading to increased release of histamine and other neurotransmitters . This can have various downstream effects, depending on the specific neurotransmitters involved and the physiological context.

Result of Action

In a study involving mice on a high-fat diet, this compound was shown to reduce weight . Mice administered with this compound at 0.5 mg/kg had no significant effect on weight, whereas 5 mg/kg decreased weight comparably to dexfenfluramine (10 mg/kg). This compound administered at 15 mg/kg reduced weight to a level comparable to mice on the low-fat diet . The two higher doses reduced body fat and the highest dose also normalized an insulin tolerance test . These results suggest that this compound has potential as an antiobesity agent .

Action Environment

The environment can greatly influence the action, efficacy, and stability of a drug. Factors such as temperature, pH, and the presence of other substances can all impact how a drug behaves. In the case of this compound, one relevant environmental factor is diet. As mentioned above, the antiobesity effects of this compound were observed in mice on a high-fat diet . This suggests that the efficacy of this compound may be influenced by dietary factors.

properties

IUPAC Name

4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O.2ClH/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19;;/h4-11,21H,3,12-15,17H2,1-2H3;2*1H/t21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPYVTSGYYMTFS-GHVWMZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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